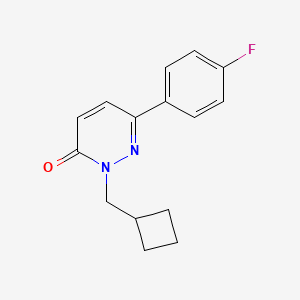![molecular formula C15H20BrNO B15116276 {2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B15116276.png)
{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and an octahydrocyclopenta[c]pyrrol ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol typically involves multiple steps, starting from readily available precursors One common approach is the bromination of a suitable phenyl derivative, followed by a series of cyclization and reduction reactions to form the octahydrocyclopenta[c]pyrrol ring system
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[(2-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol
- {2-[(2-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol
- {2-[(2-Iodophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol
Uniqueness
{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C15H20BrNO |
|---|---|
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
[2-[(2-bromophenyl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C15H20BrNO/c16-14-6-2-1-4-12(14)8-17-9-13-5-3-7-15(13,10-17)11-18/h1-2,4,6,13,18H,3,5,7-11H2 |
Clé InChI |
ORKISOQVZKUUHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B15116196.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B15116197.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B15116202.png)
![3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B15116203.png)
![5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B15116211.png)
![6-cyclopropyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116220.png)
![1-(4-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116233.png)
![5-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15116234.png)
![3-Bromo-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116240.png)
![[2-(7-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116244.png)
![2-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15116255.png)


![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15116268.png)
